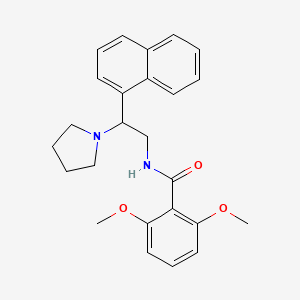
2,6-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
カタログ番号 B3011759
CAS番号:
941931-91-5
分子量: 404.51
InChIキー: GMEBUEYAHGAWNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as DPN, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
科学的研究の応用
Conducting Polymers
- A study by Sotzing et al. (1996) on conducting polymers used derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-dimethoxybenzene and related compounds, showing their potential in creating stable electrically conducting forms due to low oxidation potentials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Metal-Organic Frameworks
- Research by Sun et al. (2012) included the synthesis of metal-organic frameworks using carboxylate-assisted ethylamide, with structures involving naphthalic acid derivatives. These frameworks exhibited interesting properties like thermostability and luminescence, indicating potential applications in material science (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
Photosensitive Polymers
- A study by Ebara et al. (2003) explored the synthesis of photosensitive poly(benzoxazole) using compounds such as diphenyl isophthalate and bis(o-aminophenol), demonstrating applications in photoresist materials (Ebara, Shibasaki, & Ueda, 2003).
MCH-R1 Antagonists
- Kim et al. (2006) identified 3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide as a potent MCH antagonist, indicating its relevance in pharmacological research related to obesity treatment (Kim, Meyers, Méndez-Andino, Warshakoon, Ji, Wos, Colson, Mitchell, Davis, Pinney, Reizes, & Hu, 2006).
Heterocyclic Chemistry
- Research by Ozeryanskii et al. (2020) involved the synthesis of heterocyclic compounds such as 1-dimethylamino-8-pyrrolidino- and 1-dimethylamino-8-isoindolino-naphthalenes, showcasing the application of naphthalene derivatives in creating novel organic structures (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
Chemosensors for Metal Ions
- A study by Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors, demonstrating their ability to selectively detect transition metal ions, an important application in analytical chemistry (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Polyimides and UV Shielding
- Revathi et al. (2015) researched polyimides based on ether-linked cyclohexyldiamine for ultraviolet shielding, highlighting the use of aromatic compounds in developing materials with specific optical properties (Revathi, Prabunathan, Devaraju, & Alagar, 2015).
特性
IUPAC Name |
2,6-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-22-13-8-14-23(30-2)24(22)25(28)26-17-21(27-15-5-6-16-27)20-12-7-10-18-9-3-4-11-19(18)20/h3-4,7-14,21H,5-6,15-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEBUEYAHGAWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)
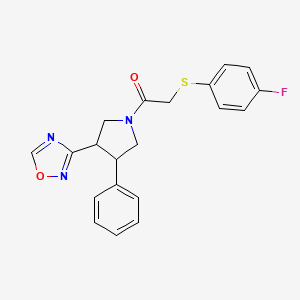

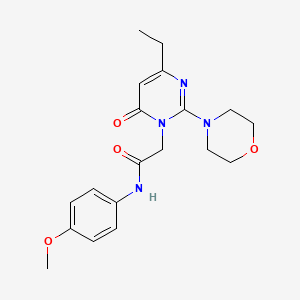

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)
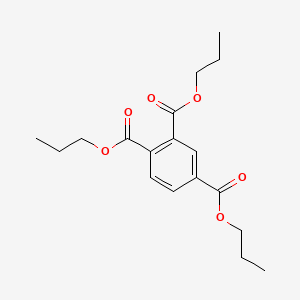
![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)
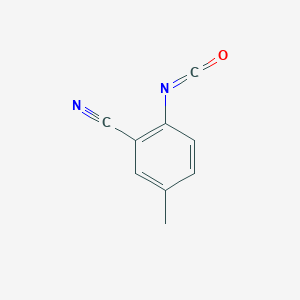
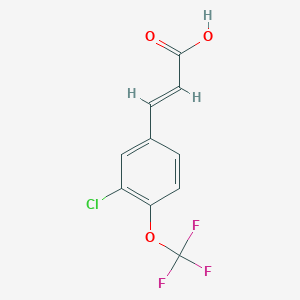
![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)
![2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3011699.png)